molecular formula C22H28O8 B1247111 (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1247111
M. Wt: 420.5 g/mol
InChI Key: IELQQKDOYFODON-QMCAAQAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stilbostemin H 3’-beta-D-glucopyranoside is a bibenzyl glycoside isolated from the roots of Stemona tuberosa. This compound is part of the stilbenoid family, which is known for its diverse biological activities, including neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stilbostemin H 3’-beta-D-glucopyranoside typically involves the extraction from natural sources, particularly the roots of Stemona tuberosa. The extraction process includes solvent extraction followed by chromatographic techniques to isolate the compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for stilbostemin H 3’-beta-D-glucopyranoside. The compound is primarily obtained through natural extraction methods due to its complex structure and the challenges associated with its synthetic production .

Chemical Reactions Analysis

Types of Reactions

Stilbostemin H 3’-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of stilbostemin H 3’-beta-D-glucopyranoside, such as aglycones and substituted derivatives .

Mechanism of Action

The mechanism of action of stilbostemin H 3’-beta-D-glucopyranoside involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Stilbostemin B 3’-beta-D-glucopyranoside
  • Stilbostemin I 2’'-beta-D-glucopyranoside
  • Resveratrol
  • Piceatannol

Uniqueness

Stilbostemin H 3’-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of multiple phenolic hydroxyl groups, which contribute to its potent biological activities .

Properties

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H28O8/c1-12-16(24)9-14(4-3-13-5-7-15(28-2)8-6-13)10-17(12)29-22-21(27)20(26)19(25)18(11-23)30-22/h5-10,18-27H,3-4,11H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1

InChI Key

IELQQKDOYFODON-QMCAAQAGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCC3=CC=C(C=C3)OC)O

Canonical SMILES

CC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)CCC3=CC=C(C=C3)OC)O

Synonyms

stilbostemin H 3'-beta-D-glucopyranoside
stilbostemin H pyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 2
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 3
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 4
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 5
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 6
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

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